ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a nitro group, and a methyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of Functional Groups: The amino, nitro, and methyl groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while amination can be done using amines under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Amines, alkyl halides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ethyl 3-amino-1-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Scientific Research Applications
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1-methyl-5-nitro-1H-indole-2-carboxylate: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core.
Uniqueness
Ethyl 3-amino-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its pyrrolo[2,3-b]pyridine core, which imparts distinct electronic and steric properties compared to similar compounds
Properties
CAS No. |
180424-22-0 |
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Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 3-amino-1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-3-19-11(16)9-8(12)7-4-6(15(17)18)5-13-10(7)14(9)2/h4-5H,3,12H2,1-2H3 |
InChI Key |
NAEFISQWKNCPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)[N+](=O)[O-])N |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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